BAY-9835: A Novel Inhibitor of ADAMTS7 for the Treatment of Atherosclerosis
BAY-9835: A Novel Inhibitor of ADAMTS7 for the Treatment of Atherosclerosis
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The underlying pathology involves the progressive buildup of plaque within the arterial wall, a process driven by complex interactions between lipids, inflammatory cells, and the extracellular matrix. Recent genome-wide association studies (GWAS) have identified A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) as a key genetic locus associated with coronary artery disease.[1] The metalloprotease ADAMTS7 plays a crucial role in the degradation of extracellular matrix components, thereby contributing to the pathogenesis of atherosclerosis. BAY-9835 is a first-in-class, orally bioavailable small molecule inhibitor of the catalytic domain of ADAMTS7, representing a promising novel therapeutic approach for the treatment of atherosclerosis.[1] This technical guide provides a comprehensive overview of the mechanism of action of BAY-9835, detailing its molecular target, signaling pathways, and the experimental evidence supporting its development.
The Role of ADAMTS7 in Atherosclerosis
ADAMTS7 is a secreted metalloprotease that belongs to the ADAMTS family of enzymes. Its expression is elevated in unstable human atherosclerotic plaques.[2] The primary role of ADAMTS7 in the context of atherosclerosis is its proteolytic activity, which contributes to the remodeling of the extracellular matrix (ECM). A key substrate of ADAMTS7 is the Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).[2]
Under normal physiological conditions, TIMP-1 is an endogenous inhibitor of Matrix Metalloproteinases (MMPs), such as MMP-9. MMP-9 is known to degrade collagen, a critical component of the fibrous cap that stabilizes atherosclerotic plaques.[2] In atherosclerotic lesions, increased expression and activity of ADAMTS7 lead to the degradation of TIMP-1. This reduction in TIMP-1 levels results in a subsequent increase in the activity of MMP-9. Elevated MMP-9 activity, in turn, leads to the degradation of collagen within the fibrous cap, rendering the plaque more vulnerable to rupture, which can lead to acute cardiovascular events such as myocardial infarction and stroke.[2]
BAY-9835: A Potent and Selective ADAMTS7 Inhibitor
BAY-9835 was developed as a potent and selective inhibitor of the catalytic domain of ADAMTS7.[1] The discovery process involved an initial in silico design based on a known dual ADAMTS4/ADAMTS5 inhibitor.[1] Through a rigorous optimization campaign, selectivity against other metalloproteinases, particularly MMP12, was improved.[1] Further structural modifications led to increased potency for ADAMTS7 and optimization of pharmacokinetic properties to yield an orally bioavailable compound.[1]
Quantitative Data on BAY-9835 Activity
Specific quantitative data from in vitro and in vivo studies are essential for a complete understanding of the potency and efficacy of BAY-9835. The following table summarizes the key parameters that would be expected from preclinical studies. The values presented here are illustrative and based on the typical data generated for such compounds; the actual values would be found in the primary publication.
| Parameter | Description | Illustrative Value |
| IC50 (ADAMTS7) | The half-maximal inhibitory concentration against human ADAMTS7 catalytic domain. | < 10 nM |
| Selectivity (vs. MMPs) | The fold-selectivity for ADAMTS7 over other relevant matrix metalloproteinases (e.g., MMP1, MMP2, MMP9, MMP12). | > 100-fold |
| Oral Bioavailability (Mouse) | The percentage of the orally administered dose that reaches systemic circulation. | > 30% |
| Plaque Area Reduction (ApoE-/- model) | The percentage reduction in atherosclerotic plaque area in a standard mouse model of atherosclerosis. | 30-50% |
| Collagen Content Increase | The percentage increase in collagen content within the fibrous cap of atherosclerotic plaques. | 20-40% |
Mechanism of Action: Signaling Pathway
BAY-9835 exerts its therapeutic effect by directly inhibiting the enzymatic activity of ADAMTS7. This inhibition sets off a cascade of events that ultimately leads to the stabilization of atherosclerotic plaques.
Caption: Signaling pathway of BAY-9835 in atherosclerosis.
Experimental Protocols
The development and characterization of BAY-9835 would have involved a series of key experiments. The following outlines the general methodologies for these experiments.
ADAMTS7 Inhibition Assay
Objective: To determine the in vitro potency of BAY-9835 in inhibiting the enzymatic activity of ADAMTS7.
Methodology:
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Enzyme and Substrate: Recombinant human ADAMTS7 catalytic domain and a fluorogenic peptide substrate are used.
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Assay Buffer: A suitable buffer containing salts and a reducing agent to maintain enzyme activity.
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Procedure: a. BAY-9835 is serially diluted to various concentrations. b. The compound dilutions are pre-incubated with the ADAMTS7 enzyme. c. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. d. The fluorescence intensity is measured over time using a plate reader.
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Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Mouse Model of Atherosclerosis
Objective: To evaluate the in vivo efficacy of BAY-9835 in reducing the development of atherosclerotic plaques.
Methodology:
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Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis.
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Diet: Mice are fed a high-fat, Western-type diet to accelerate plaque formation.
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Drug Administration: BAY-9835 is administered orally once daily at various doses. A vehicle control group receives the formulation without the active compound.
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Treatment Duration: The treatment period typically lasts for 12-16 weeks.
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Endpoint Analysis: a. Plaque Quantification: The aorta is dissected, stained with Oil Red O (to visualize lipid-rich plaques), and the total plaque area is quantified using image analysis software. b. Histology and Immunohistochemistry: Aortic root sections are stained with Masson's trichrome to assess collagen content and with specific antibodies to detect markers of inflammation (e.g., macrophages).
Experimental and Logical Workflow
The logical progression from target identification to the development of a clinical candidate like BAY-9835 follows a structured workflow.
Caption: Drug discovery workflow for BAY-9835.
Conclusion
BAY-9835 represents a targeted therapeutic strategy for atherosclerosis that has emerged from a deep understanding of the genetic and molecular drivers of the disease. By inhibiting ADAMTS7, BAY-9835 addresses a key pathological process in plaque instability, offering a novel mechanism of action that is distinct from traditional lipid-lowering therapies. The preclinical data, though not fully detailed in the public domain, suggest that BAY-9835 is a potent and selective inhibitor with the potential to modify the natural history of atherosclerotic plaque development and stability. Further clinical investigation is warranted to establish the safety and efficacy of this promising new agent in patients with atherosclerotic cardiovascular disease.
